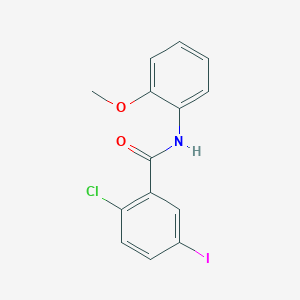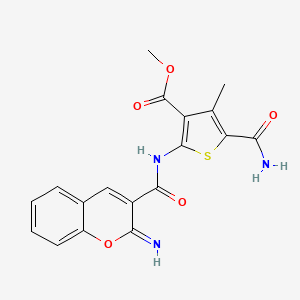![molecular formula C17H18FN3O2 B5981371 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one](/img/structure/B5981371.png)
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one is a complex organic compound that features a pyridazinone core with a fluorophenyl-pyrrolidine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group. The pyridazinone core is then constructed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones .
Applications De Recherche Scientifique
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl-pyrrolidine moiety is believed to enhance binding affinity and selectivity. This compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-fluorophenyl)pyrrolidin-1-yl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Pyridazinone analogs: Compounds with variations in the pyridazinone core or substituents.
Uniqueness
The unique combination of the fluorophenyl-pyrrolidine moiety with the pyridazinone core distinguishes 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one from other compounds. This structural arrangement may confer specific pharmacological properties and enhance its potential as a therapeutic agent .
Propriétés
IUPAC Name |
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-15-4-2-1-3-14(15)12-9-10-21(11-12)17(23)8-6-13-5-7-16(22)20-19-13/h1-5,7,12H,6,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUZXTHMVKVACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2F)C(=O)CCC3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone](/img/structure/B5981289.png)
![2-(allylthio)-5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5981294.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5981302.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5981310.png)
![3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B5981317.png)
![(4-phenoxyphenyl)[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5981323.png)

![N-(1-benzyl-3-pyrrolidinyl)-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5981331.png)
![1-(2-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B5981334.png)

![4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)benzaldehyde](/img/structure/B5981352.png)
![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5981365.png)
![7-[5-(hydroxymethyl)-2-furoyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5981380.png)
![(1S*,4S*)-2-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5981388.png)
